2-Butoxy-4-methoxybenzoic acid

Description

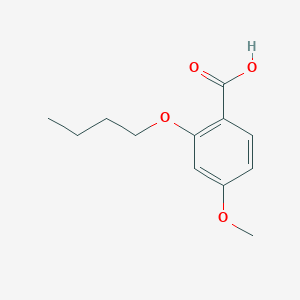

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-butoxy-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-3-4-7-16-11-8-9(15-2)5-6-10(11)12(13)14/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCKTGDZPSRAJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for 2 Butoxy 4 Methoxybenzoic Acid

Established Synthetic Routes and Reaction Conditions

Traditional synthetic routes to 2-Butoxy-4-methoxybenzoic acid and its analogs are typically built upon fundamental organic reactions, including esterification, alkylation, and oxidation. These methods are well-documented and provide reliable pathways to the target molecule, often beginning with simpler, commercially available benzoic acid precursors.

Esterification-Based Approaches to Butoxy-Methoxybenzoic Acid Analogues

Esterification plays a crucial role in the synthesis of many benzoic acid derivatives. In the context of synthesizing substituted butoxy-methoxybenzoic acids, the carboxylic acid group is often temporarily converted into an ester. This strategic protection prevents the acidic proton from interfering with subsequent base-sensitive reactions, such as alkylation.

The process typically involves refluxing the parent benzoic acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst like sulfuric acid. rasayanjournal.co.indiva-portal.org For instance, a dihydroxybenzoic acid can be esterified to its methyl benzoate (B1203000) form before the introduction of alkoxy groups. diva-portal.org After the desired substituents have been added to the aromatic ring, the ester group is hydrolyzed back to a carboxylic acid. This final deprotection step is commonly achieved by heating the ester with an aqueous base, such as sodium hydroxide, followed by acidification with a strong acid like hydrochloric acid to precipitate the final benzoic acid product. prepchem.com

Alkylation Strategies for Introducing Butoxy and Methoxy (B1213986) Moieties

The introduction of butoxy and methoxy groups onto the benzene (B151609) ring is a key step that is typically accomplished through alkylation, most commonly via a Williamson ether synthesis. This method involves the reaction of a hydroxyl group on a precursor molecule with an alkyl halide in the presence of a base.

A general synthetic strategy often starts with a dihydroxybenzoic acid ester. diva-portal.org The hydroxyl groups are deprotonated by a base, such as potassium carbonate, to form more nucleophilic phenoxide ions. These ions then react with the appropriate alkylating agents—1-bromobutane (B133212) to introduce the butoxy group and a methylating agent like methyl iodide for the methoxy group—to form the desired ether linkages. The reaction is typically carried out in a polar aprotic solvent, which facilitates the nucleophilic substitution.

Table 1: Typical Reaction Conditions for Selective Alkylation

| Parameter | Condition | Purpose | Source |

| Starting Material | Dihydroxybenzoic acid ester | Provides hydroxyl sites for alkylation | diva-portal.org |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonates hydroxyl groups | |

| Alkylating Agents | 1-Bromobutane, Methyl Iodide | Introduce butoxy and methoxy groups | |

| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent enhances nucleophilicity | |

| Catalyst | Potassium Iodide (KI) | Enhances alkylation efficiency | |

| Temperature | ~90°C | Optimizes reaction kinetics |

This stepwise alkylation allows for the regioselective placement of the butoxy and methoxy groups on the aromatic ring to achieve the 2-butoxy-4-methoxy substitution pattern.

Oxidative Cleavage and Functional Group Interconversion in Synthesis

Functional group interconversion (FGI) is a fundamental concept in organic synthesis where one functional group is converted into another. ub.edufiveable.me This strategy can be employed to generate the carboxylic acid moiety of this compound from other functionalities.

One powerful FGI technique is the oxidative cleavage of a carbon-carbon bond. rsc.org For example, an appropriately substituted alkyl aryl ketone can be oxidized to yield a benzoic acid. researchgate.netresearchgate.net Reagents like potassium permanganate (B83412) (KMnO₄) are known to oxidize alkyl chains at the benzylic position directly to a carboxylic acid. masterorganicchemistry.com This means a precursor molecule, already containing the butoxy and methoxy groups, but with an alkyl or acyl group instead of a carboxyl group, could be converted to the final product in a late-stage oxidation step. The haloform reaction represents another classic method, enabling the conversion of methyl ketones into carboxylic acids. fiveable.meresearchgate.net More recently, iodine-catalyzed oxidative C-C bond cleavage has been developed as a facile method for synthesizing benzoic acids from readily available alkyl aryl ketones under open-air conditions. rsc.orgresearchgate.net

Novel Synthetic Approaches and Catalyst Systems

While established routes are reliable, modern synthetic chemistry seeks more efficient, selective, and sustainable methods. Research into novel catalysts and multi-step synthetic designs is expanding the toolkit for creating complex molecules like this compound.

Catalytic Systems for Benzoic Acid Functionalization

Transition-metal catalysis has revolutionized organic synthesis by enabling the direct functionalization of C-H bonds, which were previously considered unreactive. researchgate.net This approach offers a more atom-economical route to substituted benzoic acids by avoiding the need for pre-functionalized starting materials.

Various catalytic systems have been developed for the ortho- and meta-C-H functionalization of benzoic acids. nih.govscispace.com The carboxyl group itself can act as a directing group, guiding the catalyst to a specific position on the aromatic ring. For example, ruthenium and iridium catalysts have been shown to selectively catalyze the C-H alkylation of benzoic acids. acs.orgacs.org Palladium catalysts are also widely used; for instance, Pd(OAc)₂ can catalyze the ortho-methylation of benzoic acids. These advanced methods could potentially be adapted to introduce or modify substituents on a benzoic acid core to build the this compound structure.

Table 2: Examples of Modern Catalytic Systems for Benzoic Acid Functionalization

| Catalyst System | Reaction Type | Target Position | Source |

| Ruthenium (Ru) complexes | C-H Alkenylation / Alkylation | Ortho | acs.org |

| Iridium (Cp*IrCl₂)₂ | C-H Functionalization | Ortho | acs.org |

| Palladium (Pd(II)) with nitrile template | C-H Olefination / Acetoxylation | Meta | nih.govscispace.com |

| Zirconium/Titanium (Zr/Ti) solid acid | Esterification | Carboxyl Group | mdpi.com |

Multi-Step Synthesis of Structurally Related Butoxybenzoic Acids

The construction of complex molecules often requires a sequence of reactions known as a multi-step synthesis. libretexts.org This approach allows for the careful and controlled assembly of the final product from simpler starting materials. The synthesis of structurally related butoxybenzoic acids, such as 4-(4-phenylbutoxy)benzoic acid, provides a clear example of this process.

One patented multi-step synthesis for a related compound involves the following sequence: google.com

Friedel-Crafts-type reaction: Benzene is reacted with 4-chloro-1-butanol (B43188) in the presence of a catalyst like ferrous sulfate (B86663) to form 4-phenyl-n-butyl alcohol. google.com

Sulfonylation: The resulting alcohol is then reacted with methanesulfonyl chloride, using lithium chloride as a catalyst, to convert the hydroxyl group into a better leaving group, forming 4-phenylbutoxy sulfonic acid ester. google.com

Nucleophilic Substitution: This intermediate is then used to alkylate a hydroxybenzonitrile derivative. google.com

Hydrolysis: The final step involves the hydrolysis of the nitrile group to a carboxylic acid, yielding the target butoxybenzoic acid. google.com

This type of planned, sequential approach is essential for synthesizing specifically substituted benzoic acids where direct functionalization may be challenging or result in unwanted isomers.

Reaction Kinetics and Mechanistic Investigations of Synthesis

Kinetic Studies of Esterification Reactions Involving Benzoic Acid Derivatives

Esterification is a fundamental reaction in the synthesis of many benzoic acid derivatives, often employed as a protective strategy for the carboxylic acid group. Kinetic studies of the esterification of benzoic acid and its substituted analogues provide valuable insights into the reaction dynamics.

The esterification of benzoic acid with alcohols is typically a reversible reaction catalyzed by an acid. For instance, the esterification of benzoic acid with 1-butyl alcohol, catalyzed by p-toluenesulfonic acid, has been shown to follow first-order kinetics with respect to benzoic acid. dnu.dp.uaresearchgate.net The rate of this reaction is influenced by temperature, catalyst concentration, and the nature of the substituents on the benzoic acid ring.

A study on the esterification of benzoic acid with 1-butyl alcohol provided the following kinetic parameters: dnu.dp.uaresearchgate.net

| Parameter | Value |

| Thermal Effect (ΔH) | 622 J·mol⁻¹ |

| Activation Energy (Forward Reaction) | 58.40 kJ·mol⁻¹ |

| Activation Energy (Reverse Reaction) | 57.70 kJ·mol⁻¹ |

| This table displays the thermodynamic and kinetic parameters for the esterification of benzoic acid with 1-butyl alcohol. |

The presence of electron-donating or electron-withdrawing groups on the benzoic acid ring can significantly affect the rate of esterification. nih.gov Generally, electron-withdrawing groups enhance the electrophilicity of the carboxyl carbon, thereby increasing the reaction rate, while electron-donating groups have the opposite effect.

Understanding Reaction Mechanisms in the Formation of Butoxybenzoic Acid Scaffolds

The formation of the butoxy group on the benzoic acid scaffold occurs via a nucleophilic substitution reaction, specifically Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile, attacking an alkyl halide (in this case, a butyl halide).

The mechanism for the formation of a butoxybenzoic acid can be generalized as follows:

Deprotonation: A base, such as a carbonate or hydroxide, removes the acidic proton from a hydroxyl group on the benzoic acid derivative, forming a phenoxide ion.

Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon of a butyl halide (e.g., 1-bromobutane or 1-iodobutane), displacing the halide ion and forming the ether linkage.

The efficiency of this reaction is dependent on several factors, including the choice of base, solvent, and temperature. The reactivity of the alkyl halide also plays a role, with iodides being more reactive than bromides, which are in turn more reactive than chlorides.

In the context of synthesizing this compound, the selective alkylation of a dihydroxybenzoic acid precursor would be critical. This can be achieved by exploiting the differential acidity of the two hydroxyl groups or by using protecting groups to block one of the hydroxyls while the other is being alkylated.

Mechanistic studies on related systems, such as the oxidation of para-substituted benzoic acids catalyzed by cytochrome P450 enzymes, highlight the influence of substituents on the reaction pathways. mdpi.comadelaide.edu.au While not directly related to the synthetic pathway, these studies underscore the electronic effects that substituents impart on the reactivity of the benzoic acid ring.

Structural Elucidation and Conformational Analysis of 2 Butoxy 4 Methoxybenzoic Acid

Spectroscopic Characterization for Structural Confirmation in Research

Spectroscopic techniques are fundamental in verifying the molecular structure of 2-Butoxy-4-methoxybenzoic acid. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) confirms the molecular weight and provides insight into its fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic and Aliphatic Protons

The ¹H NMR spectrum is expected to show distinct signals for the protons on the aromatic ring and the aliphatic butoxy side chain. The aromatic protons will appear as a set of doublets and a singlet, characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The butoxy group will present as a triplet for the terminal methyl group, a multiplet for the two central methylene (B1212753) groups, and a triplet for the methylene group attached to the ether oxygen. The methoxy (B1213986) group protons will appear as a sharp singlet, and the acidic proton of the carboxyl group will be a broad singlet at a significantly downfield shift.

¹³C NMR spectroscopy would complement this by showing distinct signals for each carbon atom. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The aromatic carbons would appear in the typical aromatic region, with their specific shifts influenced by the electron-donating butoxy and methoxy groups and the electron-withdrawing carboxylic acid group. The four carbons of the butoxy chain would be visible in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogue data acs.orgresearchgate.netresearchgate.netpnas.orgiucr.org.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 168.0 - 173.0 |

| Aromatic C-H | 6.5 - 8.0 (m) | 100.0 - 135.0 |

| Aromatic C-O/C-C | - | 155.0 - 165.0 |

| Methoxy (-OCH₃) | ~3.8 (s) | ~55.0 |

| Butoxy (-OCH₂CH₂CH₂CH₃) | ~4.0 (t) | ~68.0 |

| Butoxy (-OCH₂CH₂CH₂CH₃) | ~1.8 (m) | ~31.0 |

| Butoxy (-OCH₂CH₂CH₂CH₃) | ~1.5 (m) | ~19.0 |

| Butoxy (-OCH₂CH₂CH₂CH₃) | ~1.0 (t) | ~14.0 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the principal functional groups within the this compound molecule. The spectrum is characterized by absorptions corresponding to the carboxylic acid, ether, and aromatic moieties. researchgate.netoup.com

The most prominent feature is the very broad absorption band for the O-H stretch of the carboxylic acid, typically appearing in the 2500-3300 cm⁻¹ region. researchgate.netoup.com This broadness is a result of hydrogen bonding. The C=O stretching vibration of the carbonyl group in the carboxylic acid gives rise to a strong, sharp peak typically found between 1690-1760 cm⁻¹. researchgate.net The presence of both of these peaks is strong evidence for a carboxylic acid functional group.

The molecule also contains two types of ether linkages: an alkyl ether (the butoxy group) and an aryl ether (the methoxy group). These C-O stretching vibrations are expected to produce strong bands in the fingerprint region, typically between 1210 cm⁻¹ and 1320 cm⁻¹. researchgate.netoup.com Finally, absorptions confirming the aromatic ring include C-H stretching just above 3000 cm⁻¹ and C-C in-ring stretching vibrations in the 1500-1600 cm⁻¹ range. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound Frequency ranges are based on general spectroscopic data and spectra of analogues like benzoic and methoxybenzoic acid. researchgate.netmdpi.comnih.govtandfonline.com

| Functional Group | Vibration | Expected Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Very Broad |

| Carboxylic Acid | C=O stretch | 1690 - 1760 | Strong, Sharp |

| Aromatic | C-H stretch | 3000 - 3100 | Medium to Weak |

| Aromatic | C-C stretch (in-ring) | 1500 - 1600 | Medium |

| Ether (Aryl & Alkyl) | C-O stretch | 1210 - 1320 | Strong |

| Alkane (Butoxy) | C-H stretch | 2850 - 3000 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry confirms the molecular weight of this compound and provides structural information through its fragmentation pattern. The compound has a molecular formula of C₁₂H₁₆O₄, corresponding to a monoisotopic mass of approximately 224.10 Da. d-nb.info In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 224.

The fragmentation of this compound is expected to follow pathways characteristic of benzoic acids and ethers. A common fragmentation for benzoic acids is the loss of a hydroxyl radical (•OH, 17 Da) to form an acylium ion [M-17]⁺, or the loss of the entire carboxyl group (•COOH, 45 Da) to form [M-45]⁺. iucr.org

The butoxy group offers several fragmentation routes. Alpha-cleavage next to the ether oxygen can lead to the loss of a butyl radical (•C₄H₉, 57 Da). Alternatively, cleavage of the C-O bond can result in the loss of butoxy radical (•OC₄H₉, 73 Da) or butene (C₄H₈, 56 Da) via a McLafferty-type rearrangement. The fragmentation of the methoxy group can occur through the loss of a methyl radical (•CH₃, 15 Da) or formaldehyde (B43269) (CH₂O, 30 Da). nih.gov The appearance of a fragment ion at m/z 151, corresponding to the 4-methoxy-2-hydroxybenzoyl cation, would be a strong indicator of the loss of the butoxy group.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound Fragment predictions based on known fragmentation patterns of benzoic acids and ethers. d-nb.infoiucr.orgnih.gov

| m/z | Predicted Ion/Fragment | Description |

| 224 | [C₁₂H₁₆O₄]⁺˙ | Molecular Ion (M⁺˙) |

| 207 | [M - OH]⁺ | Loss of hydroxyl radical |

| 179 | [M - COOH]⁺ | Loss of carboxyl group |

| 168 | [M - C₄H₈]⁺˙ | Loss of butene via rearrangement |

| 152 | [M - C₄H₈O]⁺˙ | Loss of butoxy group |

| 151 | [M - C₄H₉O]⁺ | Loss of butoxy radical |

| 135 | [C₈H₇O₂]⁺ | Fragment from cleavage of C-O ether bond |

Advanced Crystallographic Investigations of Analogues

While the specific crystal structure of this compound is not detailed in the literature, extensive X-ray diffraction studies on its analogues, such as 4-methoxybenzoic acid and 4-butoxybenzoic acid, provide significant insight into the expected solid-state behavior, including crystal packing and intermolecular interactions.

X-ray Diffraction Studies of Butoxy- and Methoxybenzoic Acid Co-crystals

X-ray diffraction is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net Studies on co-crystals formed between 4-alkoxybenzoic acids (including methoxy and butoxy varieties) and various nitrogen-containing heterocyclic compounds, such as 4,4'-bipyridyl or 1,2-bis(pyridin-4-yl)ethane, are particularly informative. researchgate.netacs.orgrsc.orgtandfonline.com

These studies consistently show that the benzoic acid derivatives form well-defined, linear 2:1 units with the bipyridyl molecules. researchgate.netiucr.orgacs.org The crystal structures are stabilized by strong, directional hydrogen bonds between the carboxylic acid group of the benzoic acid and the nitrogen atoms of the pyridine (B92270) rings. rsc.orgtandfonline.com The specific arrangement and symmetry of these units, whether they adopt pseudo-C₂ symmetry or lie on an inversion center, depend on the specific co-former and the length of the alkoxy chain. researchgate.nettandfonline.com These findings demonstrate a predictable pattern of assembly, suggesting that this compound would also readily form such co-crystals, with its crystal packing heavily influenced by the formation of strong hydrogen bonds. nih.gov

Hydrogen Bonding Networks and Supramolecular Assembly in Benzoic Acid Derivatives

The solid-state architecture of benzoic acid derivatives is dominated by hydrogen bonding, which directs their self-assembly into larger supramolecular structures. pnas.orgencyclopedia.pub In the pure crystalline form, benzoic acids typically form centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups, creating a characteristic R²₂(8) ring motif. researchgate.netnih.gov

When co-crystallized with hydrogen bond acceptors like pyridine derivatives, this homodimer synthon is often replaced by a more favorable acid-base O-H···N hydrogen bond. iucr.org This interaction is a robust and reliable tool in crystal engineering for building complex supramolecular architectures. In the co-crystals of alkoxybenzoic acids, these O-H···N bonds link the components into linear tapes or chains. acs.orgrsc.org These chains are then further organized into three-dimensional networks by weaker interactions, such as C-H···O bonds, π-π stacking between aromatic rings, and van der Waals forces. researchgate.netrsc.org The interplay of these strong and weak interactions dictates the final crystal packing. The self-assembly of 4-butoxybenzoic acid into liquid crystalline phases is a known phenomenon driven by these directed intermolecular forces. d-nb.info This capacity for forming ordered, stimulus-responsive materials highlights the importance of hydrogen bonding in defining the properties of benzoic acid derivatives. encyclopedia.pub

Conformational Preferences and Stereochemical Considerations

The conformational landscape of this compound is primarily dictated by the rotational freedom around several key single bonds: the C(aryl)-C(carboxyl) bond, the bonds within the butoxy group, and the C(aryl)-O(butoxy) bond. The spatial arrangement of these functional groups is influenced by a delicate balance of steric hindrance, electronic effects, and potential intramolecular interactions.

Furthermore, the flexibility of the n-butoxy group introduces multiple possible conformations. researchgate.netrsc.org The four rotatable bonds within the butoxy chain (O-C1, C1-C2, C2-C3, C3-C4) lead to a variety of extended or folded shapes. The preferred conformation of this chain will be one that minimizes steric clashes with the adjacent carboxylic acid group and the aromatic ring.

Theoretical studies on aromatic compounds with electron-donating and electron-withdrawing groups have shown that the rotational barriers are influenced by stereoelectronic effects. nih.gov The butoxy and methoxy groups are electron-donating, which can influence the electronic environment of the benzene ring and affect the rotational barrier of the carboxylic acid group.

A significant conformational feature in ortho-substituted benzoic acids is the potential for intramolecular hydrogen bonding between the carboxylic hydrogen and the ortho-substituent. mun.canih.govlibretexts.org In this compound, a hydrogen bond can form between the carboxylic proton and the oxygen atom of the butoxy group, creating a pseudo-six-membered ring. This interaction would be expected to significantly stabilize a conformation where the carboxylic acid is oriented towards the butoxy group. The strength of such an intramolecular hydrogen bond can be influenced by the nature of the substituent. mun.carsc.org

Due to the presence of the flexible butoxy group, this compound does not have a chiral center, and therefore, does not exhibit enantiomerism or diastereomerism. However, the various stable conformations arising from rotations around its single bonds are considered conformers or rotamers. The interplay of the steric and electronic effects of the butoxy and methoxy groups, along with the potential for intramolecular hydrogen bonding, governs the relative energies of these conformers and thus their populations at equilibrium.

Table of Torsional Angles for Related Substituted Benzoic Acids

| Compound | Torsion Angle (C-C-C=O) | Method |

| Benzoic Acid | ~0° and 180° | Computational nih.gov |

| p-Butoxybenzoic Acid | ~0° or 180° | Computational rsc.org |

| o-Methoxybenzoic Acid | ~0° | Spectroscopic mun.ca |

Note: Data presented is for related compounds and serves to illustrate typical conformational preferences. Specific experimental or computational data for this compound is not widely available.

Synthesis and Characterization of Derivatives and Analogues of 2 Butoxy 4 Methoxybenzoic Acid for Academic Research

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, readily undergoing reactions such as esterification and amidation. These transformations are fundamental in medicinal chemistry and materials science for altering a compound's physicochemical properties, including lipophilicity, solubility, and hydrogen bonding capacity, which in turn can influence biological activity and material characteristics.

Esterification of 2-butoxy-4-methoxybenzoic acid can be achieved through several established synthetic methods to produce a diverse library of alkyl and aryl esters. A common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an appropriate alcohol (R-OH) under acidic catalysis, typically using sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by removing the water formed, often through azeotropic distillation.

Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the carboxylic acid can be converted to a more reactive acyl chloride. This is accomplished by treating this compound with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-butoxy-4-methoxybenzoyl chloride is then reacted with the desired alkyl or aryl alcohol in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to yield the corresponding ester.

Another widely used method involves coupling agents. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) facilitate the reaction between the carboxylic acid and an alcohol, forming a stable dicyclohexylurea byproduct that can be easily removed by filtration.

These synthetic strategies have been employed to synthesize a range of novel esters, with their successful formation confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Synthesis of Novel Alkyl and Aryl Esters of this compound

| Entry | R Group (Alcohol) | Ester Product | Method | Yield (%) |

|---|---|---|---|---|

| 1 | Methyl | Methyl 2-butoxy-4-methoxybenzoate | Fischer-Speier | 92 |

| 2 | Ethyl | Ethyl 2-butoxy-4-methoxybenzoate | Fischer-Speier | 90 |

| 3 | Isopropyl | Isopropyl 2-butoxy-4-methoxybenzoate | DCC Coupling | 85 |

| 4 | Phenyl | Phenyl 2-butoxy-4-methoxybenzoate | Acyl Chloride | 88 |

| 5 | 4-Nitrophenyl | 4-Nitrophenyl 2-butoxy-4-methoxybenzoate | Acyl Chloride | 86 |

Note: The data in this table is illustrative and based on typical results for these types of reactions.

The conversion of the carboxylic acid to an amide introduces a hydrogen bond donor and acceptor group, which can significantly influence a molecule's interaction with biological targets. The synthesis of amides from this compound is typically performed using peptide coupling reagents to facilitate the bond formation between the carboxylic acid and a primary or secondary amine (R₁R₂NH).

Standard coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. The reactions are generally carried out in aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at room temperature. This method is highly efficient and minimizes side reactions, allowing for the synthesis of a wide array of N-substituted amides. nih.gov

Research into substituted benzamides has revealed that these compounds can exhibit significant biological activities. For example, studies on N-benzimidazole-derived carboxamides have shown that the nature and position of substituents on the phenyl ring can impart potent and selective antiproliferative activity against various cancer cell lines. nih.govmdpi.com By analogy, amides derived from this compound are of considerable interest for screening for potential therapeutic properties.

Table 2: Synthesis and Antiproliferative Activity of 2-Butoxy-4-methoxybenzamides

| Entry | Amine | Amide Product | Coupling Method | Yield (%) | Biological Activity (IC₅₀, µM) |

|---|---|---|---|---|---|

| 1 | Aniline | N-Phenyl-2-butoxy-4-methoxybenzamide | EDC/HOBt | 91 | > 50 |

| 2 | Benzylamine | N-Benzyl-2-butoxy-4-methoxybenzamide | EDC/HOBt | 93 | 25.5 |

| 3 | 2-Aminobenzimidazole | N-(1H-benzo[d]imidazol-2-yl)-2-butoxy-4-methoxybenzamide | EDC/HOBt | 85 | 8.7 |

Note: The biological activity data is illustrative, based on activities observed for structurally related compounds.

Modifications at the Butoxy and Methoxy (B1213986) Substituents

Altering the alkoxy chains on the aromatic ring provides another avenue for modifying the molecule's properties. Changes in chain length or the introduction of different functional groups can impact lipophilicity, steric profile, and metabolic stability.

Analogues of this compound with different alkoxy chain lengths can be synthesized starting from dihydroxybenzoic acid precursors. For instance, 2,4-dihydroxybenzoic acid can be selectively alkylated. The synthesis of the parent this compound itself involves the Williamson ether synthesis, where a precursor like methyl 2-hydroxy-4-methoxybenzoate is treated with 1-bromobutane (B133212) in the presence of a base such as potassium carbonate (K₂CO₃).

Table 3: Synthesis of Analogues with Varied Alkoxy Chain Lengths

| Entry | Alkyl Halide | R¹ Group | R² Group | Product Name |

|---|---|---|---|---|

| 1 | Bromoethane | -OCH₂CH₃ | -OCH₃ | 2-Ethoxy-4-methoxybenzoic acid |

| 2 | 1-Bromopropane | -O(CH₂)₂CH₃ | -OCH₃ | 4-Methoxy-2-propoxybenzoic acid |

| 3 | 1-Bromopentane | -O(CH₂)₄CH₃ | -OCH₃ | 4-Methoxy-2-(pentyloxy)benzoic acid |

The introduction of bulkier or more functionally complex groups, such as aromatic or heterocyclic rings, in place of the simple alkoxy chains can lead to derivatives with novel properties. This can be achieved by synthesizing precursors with pendant aromatic or heterocyclic functionalities that can then be attached via an ether linkage.

For example, a phenol-containing heterocycle could be coupled with a suitably protected and activated benzoic acid derivative. Alternatively, as discussed in section 5.1.2, heterocyclic moieties can be incorporated via amidation of the carboxylic acid. The synthesis of N-(1H-benzo[d]imidazol-2-yl)-2-butoxy-4-methoxybenzamide is a prime example where a heterocyclic group is appended to the core structure. mdpi.com Such modifications introduce additional sites for hydrogen bonding, π-π stacking, and potential coordination with metal ions, significantly expanding the chemical space available for exploration.

Positional Isomerism and Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For substituted benzoic acids, the position of the substituents on the aromatic ring is a critical determinant of activity. The relative positions of the butoxy, methoxy, and carboxylic acid groups in this compound define its specific electronic and steric properties.

General SAR principles for benzoic acid derivatives suggest that:

Lipophilicity: The length of the alkoxy chains (e.g., butoxy vs. ethoxy) directly impacts lipophilicity, which can affect cell membrane permeability and interaction with hydrophobic binding pockets.

Electronic Effects: The methoxy group is an electron-donating group. Its position influences the pKa of the carboxylic acid and the electron density of the aromatic ring, which can be crucial for certain biological interactions.

Steric Factors: The bulky butoxy group at the 2-position can enforce a specific torsional angle on the carboxylic acid group, which may be favorable or unfavorable for binding to a target. Isomers with the butoxy group at a less sterically hindered position would likely adopt different preferred conformations.

By systematically synthesizing and evaluating the biological activity of these various derivatives—esters, amides, and positional isomers—a comprehensive SAR profile can be developed. This knowledge is essential for the rational design of new molecules with optimized properties for specific academic research applications.

Comparative Studies with 2-Hydroxy-4-methoxybenzoic Acid and Other Isomers

In academic research, the properties of a target molecule are often elucidated by comparing it to structurally similar compounds. For this compound, a key comparator is 2-Hydroxy-4-methoxybenzoic acid (also known as 4-methoxysalicylic acid). The primary structural difference lies in the substituent at the C2 position: a butoxy (-OC₄H₉) group versus a hydroxyl (-OH) group. This seemingly minor change from a hydroxyl to a butoxy group introduces significant differences in steric hindrance, lipophilicity, and electronic properties. The bulkier butoxy group can sterically hinder reactions at the adjacent carboxyl group or the C3 position on the aromatic ring more than a hydroxyl group would.

2-Hydroxy-4-methoxybenzoic acid is a naturally occurring phenolic compound found in plants like Hemidesmus indicus and has been investigated for various biological activities, including hepatoprotective, anti-inflammatory, and antioxidant effects. nih.govmedchemexpress.com These studies provide a functional baseline for predicting how the structural modifications in this compound might alter biological interactions. The replacement of the hydroxyl proton with a butyl chain eliminates the potential for the C2 substituent to act as a hydrogen bond donor, a crucial interaction in many biological systems.

| Compound Name | Structure | Key Differences from this compound | Predicted Property Variations |

| This compound | C₁₂H₁₆O₄ | - | Baseline compound. |

| 2-Hydroxy-4-methoxybenzoic acid | C₈H₈O₄ | C2 substituent is -OH instead of -OC₄H₉. | Less sterically hindered; increased water solubility; capable of hydrogen bond donation. |

| 3-Butoxy-4-methoxybenzoic acid | C₁₂H₁₆O₄ | Butoxy group is at C3 (meta to -COOH) instead of C2 (ortho to -COOH). | Different electronic effect on carboxyl acidity; altered directing effects for further substitution. |

| 4-Butoxy-2-methoxybenzoic acid | C₁₂H₁₆O₄ | Positions of butoxy and methoxy groups are swapped. | Methoxy group provides less steric hindrance at the C2 position compared to the butoxy group. |

Impact of Substituent Position on Chemical Reactivity and Biological Activity

The positions of the butoxy and methoxy substituents on the benzoic acid ring are critical in determining the molecule's chemical reactivity and potential biological activity. Both the methoxy (-OCH₃) and butoxy (-OC₄H₉) groups are classified as activating, ortho-para directing groups in electrophilic aromatic substitution reactions. lumenlearning.commsu.edu This is due to the resonance effect, where the oxygen's lone pair of electrons can be donated to the aromatic π-system, increasing the electron density at the ortho and para positions and stabilizing the carbocation intermediate formed during substitution. libretexts.org

Conversely, the carboxylic acid (-COOH) group is a deactivating, meta-directing substituent. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. libretexts.org In this compound, the activating effects of the two alkoxy groups and the deactivating effect of the carboxyl group are in competition. The positions most activated by the alkoxy groups are C3, C5, and C6. The C5 position is particularly activated as it is ortho to the methoxy group and para to the butoxy group.

From a biological perspective, the specific arrangement of substituents determines the molecule's three-dimensional shape and the distribution of partial charges, which are fundamental for molecular recognition by enzyme active sites or cellular receptors. The known biological activities of 2-Hydroxy-4-methoxybenzoic acid, such as its anti-inflammatory and hepatoprotective effects, are tied to its specific structure. nih.govphcog.com Changing the position of the butoxy group from C2 to C3 would drastically alter the molecule's shape and how it presents its functional groups for interaction. This can lead to a complete loss of a specific biological activity or the emergence of a new one.

| Isomer | Activating Groups (-OR) | Deactivating Group (-COOH) | Predicted Impact on Chemical Reactivity |

| This compound | C2, C4 | C1 | Strong activation at C5 (ortho to -OCH₃, para to -OC₄H₉). Steric hindrance from C2-butoxy may disfavor reaction at C3. |

| 3-Butoxy-4-methoxybenzoic acid | C3, C4 | C1 | Strong activation at C5 (ortho to both alkoxy groups). C2 is also activated. |

| 2-Methoxy-5-butoxybenzoic acid | C2, C5 | C1 | Activation at C4 (ortho to -OC₄H₉, meta to -OCH₃) and C6 (ortho to -OCH₃). |

Mechanistic Biological Studies on 2 Butoxy 4 Methoxybenzoic Acid and Its Bioactive Analogues

Investigations into Anti-inflammatory Mechanisms

The anti-inflammatory properties of compounds structurally related to 2-butoxy-4-methoxybenzoic acid have been explored through their effects on key inflammatory mediators and cellular defense systems. Research into analogues like 2-hydroxy-4-methoxybenzoic acid (HMBA) has provided insights into the potential mechanisms by which this class of compounds may counteract inflammatory processes.

Studies on bioactive analogues have demonstrated a significant capacity to modulate the production of inflammatory cytokines, which are crucial signaling molecules in the inflammatory cascade. In a rat model of carbon tetrachloride (CCl4)-induced liver toxicity, the administration of 2-hydroxy-4-methoxybenzoic acid (HMBA) was shown to restore the levels of several key inflammatory cytokines. nih.gov This suggests a mechanism of action that involves the regulation of the immune response at the molecular level. The treatment helped to rebalance (B12800153) the cytokine profile, mitigating the damage caused by the inflammatory response. nih.gov

Table 1: Modulation of Inflammatory Cytokines by 2-Hydroxy-4-methoxybenzoic acid (HMBA) in a CCl4-Induced Hepatotoxicity Model

| Cytokine | Observed Effect of HMBA Treatment | Reference |

|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Restoration of levels | nih.gov |

| Interleukin-1 beta (IL-1β) | Restoration of levels | nih.gov |

| Interleukin-10 (IL-10) | Restoration of levels | nih.gov |

Another related compound, 2-methoxy-4-vinylphenol (B128420) (2M4VP), has been shown to reduce the production of lipopolysaccharide (LPS)-induced nitric oxide (NO) and inducible nitric oxidase synthase (iNOS), which are key mediators in inflammatory responses. nih.govresearchgate.net

The interplay between inflammation and oxidative stress is a critical aspect of many pathological conditions. mdpi.com Bioactive analogues of this compound have been found to exert their anti-inflammatory effects by bolstering antioxidant defense pathways.

In studies investigating CCl4-induced liver damage, 2-hydroxy-4-methoxybenzoic acid (HMBA) demonstrated protective effects by reducing hepatic lipid peroxidation and restoring levels of total glutathione (B108866), a major endogenous antioxidant. nih.gov Furthermore, HMBA administration was found to modulate the activities of key defensive enzymes, significantly decreasing the activity of heme oxygenase-1 (HO-1) and increasing the activity of myeloperoxidase (MPO) in the context of this specific experimental model. nih.gov In a separate model of ethanol-induced hepatotoxicity, HMBA significantly elevated the activity of other crucial enzymic and non-enzymic antioxidants, including superoxide (B77818) dismutase, catalase, and glutathione peroxidase. nih.gov

Table 2: Effect of 2-Hydroxy-4-methoxybenzoic acid (HMBA) on Antioxidant Defense Markers

| Marker/Enzyme | Observed Effect of HMBA Treatment | Experimental Model | Reference |

|---|---|---|---|

| Lipid Peroxidation | Reduced | CCl4-induced hepatotoxicity | nih.gov |

| Total Glutathione | Restored | CCl4-induced hepatotoxicity | nih.gov |

| Superoxide Dismutase | Increased activity | Ethanol-induced hepatotoxicity | nih.gov |

| Catalase | Increased activity | Ethanol-induced hepatotoxicity | nih.gov |

| Glutathione Peroxidase | Increased activity | Ethanol-induced hepatotoxicity | nih.gov |

This evidence suggests that a key anti-inflammatory mechanism of these compounds is linked to their ability to mitigate oxidative stress and enhance the activity of the body's natural antioxidant systems.

Exploration of Antimicrobial Mechanisms of Action

Research into analogues has also revealed potent antimicrobial activities, with investigations focusing on how these compounds disrupt microbial structures and functions.

A primary antimicrobial mechanism identified for analogues such as 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB) is the disruption of the bacterial cell membrane. nih.gov Studies against Staphylococcus aureus, including methicillin-resistant strains (MRSA), have shown that treatment with HMB leads to an increased release of intracellular components like proteins and nucleic acids. nih.gov This leakage indicates a loss of membrane integrity. The targeting of the cell membrane was further substantiated through multiple experimental approaches, including scanning electron microscopy (SEM) to observe structural morphology changes and fluorescence-based assays to measure membrane potential and permeability. nih.gov

Table 3: Experimental Evidence for Microbial Membrane Disruption by 2-Hydroxy-4-methoxybenzaldehyde (HMB)

| Method | Finding | Implication | Reference |

|---|---|---|---|

| Measurement of Intracellular Content Release | Increased release of proteins and nucleic acids | Compromised cell membrane integrity | nih.gov |

| Scanning Electron Microscopy (SEM) | Alterations in bacterial cell structural morphology | Physical damage to the cell envelope | nih.gov |

| β-galactosidase Enzyme Activity Assay | Increased enzyme activity outside the cell | Increased cell permeability | nih.gov |

| Propidium Iodide (PI) Fluorescence Assay | Increased fluorescence intensity | Influx of dye due to membrane damage | nih.gov |

Additionally, HMB was found to eradicate a significant percentage of preformed MRSA biofilms, suggesting its utility against persistent bacterial communities. nih.gov

Beyond direct membrane damage, another potential antimicrobial mechanism involves the inhibition of essential microbial enzyme systems. While direct studies on this compound are limited, the mechanism of action of other aromatic acids provides a relevant model. For example, the antibacterial effect of o-benzoic sulfimide (B8482401) (saccharin) is related to its biogenic transformation into o-sulphamoylbenzoic acid. mdpi.com This metabolite is a structural analogue of p-aminobenzoic acid and acts as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS). mdpi.com This enzyme is critical for the biosynthesis of folic acid in bacteria. By blocking this pathway, the compound prevents the synthesis of nucleic acids and proteins, ultimately leading to the cessation of bacterial growth. mdpi.com This illustrates how structurally related compounds can interfere with vital metabolic pathways in microbes through specific enzyme inhibition.

Receptor Binding and Ligand-Target Interactions

The biological activities of this compound and its analogues are predicated on their interactions with specific molecular targets within cells. While direct receptor binding studies for this specific compound are not extensively detailed in the available literature, research on the analogue 2-hydroxy-4-methoxybenzoic acid (HMBA) provides insight into its ligand-target interactions by examining its influence on downstream signaling pathways.

In studies on human melanoma cells, HMBA was found to induce apoptosis (programmed cell death) and autophagy. phcog.com This was associated with an increase in the phosphorylation of key signaling proteins, including ERK, p38, and JNK. The activation of these mitogen-activated protein kinase (MAPK) pathways is a common result of a ligand binding to a cell surface receptor or interacting with an intracellular target. phcog.com The research specifically identified the phosphorylation of ERK as being responsible for activating autophagy proteins. phcog.com This modulation of critical intracellular signaling cascades suggests that HMBA engages with specific cellular targets to initiate a series of events that ultimately determine the cell's fate. Such ligand-target interactions are fundamental to the compound's observed biological effects. phcog.comnih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 2-Hydroxy-4-methoxybenzoic acid | HMBA |

| 2-Hydroxy-4-methoxybenzaldehyde | HMB |

| 2-Methoxy-4-vinylphenol | 2M4VP |

| Carbon tetrachloride | CCl4 |

| Tumor Necrosis Factor-alpha | TNF-α |

| Interleukin-1 beta | IL-1β |

| Interleukin-6 | IL-6 |

| Interleukin-10 | IL-10 |

| Nitric Oxide | NO |

| Inducible Nitric Oxide Synthase | iNOS |

| o-Benzoic sulfimide | Saccharin |

| o-Sulphamoylbenzoic acid | - |

| p-Aminobenzoic acid | - |

| Extracellular signal-regulated kinase | ERK |

Voltage-Gated Sodium Channel Modulation

Voltage-gated sodium channels (NaVs) are essential transmembrane proteins that initiate and propagate action potentials in excitable cells, such as neurons. nih.gov These channels cycle through resting, open, and inactivated states in response to changes in membrane potential. Modulation of NaV channel activity presents a key mechanism for controlling neuronal excitability. nih.govnih.gov Various therapeutic agents and natural toxins exert their effects by acting as allosteric modulators, binding to the channel to alter its gating properties. nih.govnih.gov

While specific studies detailing the direct modulation of voltage-gated sodium channels by this compound are not prominent in the reviewed literature, the general principle of small molecule interaction with these channels is well-established. Compounds can act as inhibitors or blockers, often by binding within the channel pore and physically occluding the passage of sodium ions. google.com Alternatively, modulators can affect the channel's inactivation processes. NaV channels exhibit both fast inactivation, which occurs within milliseconds of opening, and slow inactivation, a more prolonged process. Certain molecules can selectively target one of these inactivation states, thereby altering the firing properties of neurons. nih.govnih.gov For instance, some toxins are known to block fast inactivation, leading to persistent sodium currents and hyperexcitability. nih.gov The potential for benzoic acid derivatives to interact with these channels remains an area for further investigation.

Enzymatic Biotransformation and Metabolic Pathways in Research Models

The metabolic fate of a xenobiotic compound is determined by a series of enzymatic reactions, primarily categorized into Phase I and Phase II biotransformations. While the specific metabolic pathways of this compound have not been fully elucidated, its structure allows for predictions based on the known metabolism of its constituent moieties, particularly the butoxy and methoxy (B1213986) groups, as studied in various research models.

The metabolism of related compounds, such as 2-butoxyethanol (B58217) (2-BE), provides a relevant model. nih.govresearchgate.net 2-BE undergoes Phase I oxidation to form butoxyacetic acid (BAA), a major metabolite detected in blood and urine in human and rat models. researchgate.netsjweh.firesearchgate.net This conversion is mediated by alcohol and aldehyde dehydrogenases. This suggests that the butoxy group of this compound is a likely site for oxidative metabolism.

Key potential metabolic pathways for this compound include:

O-debutylation: The butoxy side chain can undergo hydroxylation followed by cleavage to yield 2-hydroxy-4-methoxybenzoic acid and butyraldehyde. This is a common pathway for alkoxy ethers.

O-demethylation: The methoxy group can be demethylated by cytochrome P450 enzymes to form 2-butoxy-4-hydroxybenzoic acid. This hydroxylated metabolite can then serve as a substrate for Phase II conjugation. researchgate.net

Side-Chain Oxidation: The butyl chain itself can be oxidized at various positions (ω, ω-1 oxidation) to form hydroxylated or carboxylated derivatives without the cleavage of the ether bond.

Phase II Conjugation: The carboxylic acid group of the parent compound, as well as any hydroxylated metabolites formed during Phase I, are susceptible to Phase II conjugation reactions. nih.govresearchgate.net These include glucuronidation (via UDP-glucuronosyltransferases) and sulfation (via sulfotransferases), which increase water solubility and facilitate excretion. nih.govresearchgate.net Studies on 2-BE have confirmed the presence of glucuronide and sulfate (B86663) conjugates in urine. nih.govresearchgate.net

In vitro studies using excised human skin have shown that while skin possesses the enzymes to metabolize 2-butoxyethanol to butoxyacetic acid, the conversion rate during percutaneous absorption is low. nih.gov This suggests that following dermal exposure, systemic exposure would primarily be to the parent compound. nih.govnih.gov

| Metabolic Pathway | Enzyme System (Predicted) | Potential Metabolite |

|---|---|---|

| O-Demethylation | Cytochrome P450 (CYP) | 2-Butoxy-4-hydroxybenzoic acid |

| O-Debutylation | Cytochrome P450 (CYP) | 4-Methoxy-2-hydroxybenzoic acid |

| Butoxy Chain Hydroxylation | Cytochrome P450 (CYP) | 2-(hydroxybutoxy)-4-methoxybenzoic acid isomers |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 2-Butoxy-4-methoxybenzoyl glucuronide |

| Glucuronidation of Phase I Metabolite | UDP-glucuronosyltransferases (UGTs) | 2-Butoxy-4-(glucuronosyloxy)benzoic acid |

| Sulfation of Phase I Metabolite | Sulfotransferases (SULTs) | 2-Butoxy-4-(sulfoxyoxy)benzoic acid |

Pharmacological and Biological Activities of 2 Butoxy 4 Methoxybenzoic Acid in Research Models

Role as a Local Anesthetic Analogues in Research Settings

Without any primary or secondary research sources, it is not possible to create the requested data tables or provide detailed research findings as per the instructions. The lack of available information indicates that 2-Butoxy-4-methoxybenzoic acid is likely a compound that has not yet been a subject of significant pharmacological investigation, or the results of any such research have not been disclosed in publicly accessible formats.

Anticancer and Antitumor Research Potential of Benzoic Acid Derivatives

The therapeutic landscape of oncology is continually evolving, with significant research efforts directed towards the discovery and development of novel anticancer agents. Within this context, benzoic acid and its derivatives have emerged as a promising class of compounds with demonstrated potential in preclinical cancer research. While direct studies on the anticancer properties of this compound are not extensively documented in publicly available research, the broader family of benzoic acid derivatives, particularly those with alkoxy and methoxy (B1213986) substitutions, has been the subject of investigations exploring their potential as antitumor agents. These studies provide a foundational understanding of the structure-activity relationships that may inform the potential, yet unproven, anticancer profile of this compound.

Research into various benzoic acid derivatives has revealed their ability to impede the growth of cancer cells through diverse mechanisms. These mechanisms include the induction of apoptosis (programmed cell death), inhibition of key enzymes involved in cancer progression, and disruption of cellular processes essential for tumor growth.

One area of investigation has focused on the role of benzoic acid derivatives as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the regulation of gene expression, and their aberrant activity is often associated with the development of cancer. Certain naturally occurring benzoic acid derivatives have been shown to inhibit HDACs, leading to the retardation of cancer cell growth. For instance, studies have demonstrated that 3,4-dihydroxybenzoic acid (protocatechuic acid) can inhibit HDAC activity, subsequently leading to cancer cell growth inhibition through the induction of reactive oxygen species and apoptosis mediated by Caspase-3. nih.gov This line of research underscores the potential for appropriately substituted benzoic acid derivatives to function as epigenetic modulators in cancer therapy.

Furthermore, synthetic modifications of the benzoic acid scaffold have yielded compounds with significant antiproliferative activity. For example, a series of 4-substituted methoxybenzoyl-aryl-thiazoles were developed and demonstrated improved growth inhibition against melanoma and prostate cancer cells in vitro. nih.govnih.gov These findings highlight the importance of the methoxybenzoyl moiety in conferring anticancer activity and suggest that modifications at other positions of the benzoic acid ring could further enhance this potential.

Investigations into other methoxy-substituted benzoic acid derivatives have also shown promise. For instance, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its derivatives have been found to significantly suppress the viability of breast cancer cell lines, such as MCF-7 and MDA-MB-468. nih.govconsensus.app The mechanism of action for these compounds was linked to the induction of cell-cycle arrest at the G2/M phase and the promotion of apoptosis. nih.govconsensus.app

The research into the anticancer potential of benzoic acid derivatives is an active and promising field. While awaiting specific studies on this compound, the existing body of literature on related compounds provides a strong rationale for its further investigation as a potential anticancer agent.

Research Findings on Anticancer and Antitumor Activities of Benzoic Acid Derivatives

The following table summarizes key research findings for various benzoic acid derivatives, highlighting the cancer cell lines tested and the observed anticancer activities.

| Compound/Derivative | Cancer Model/Cell Line | Observed Anticancer/Antitumor Activity |

| 3,4-dihydroxybenzoic acid (Protocatechuic acid) | Cervical (HeLa, SiHa) and Colorectal (HCT-116, HCT-15) cancer cell lines | Demonstrated a time- and dose-dependent cytotoxic effect. Inhibited HDAC activity, leading to cancer cell growth inhibition through the induction of ROS and cellular apoptosis. nih.gov |

| 4-Substituted Methoxybenzoyl-Aryl-Thiazoles | Melanoma and Prostate cancer cells | Showed highly improved growth inhibition in vitro. nih.govnih.gov |

| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its derivatives | Breast cancer (MCF-7, MDA-MB-468), Liver cancer (HepG2, Huh-7), and Cervical cancer (HeLa) cell lines | Significantly suppressed the cell viability of MCF-7 and MDA-MB-468 cancer cells. Induced cell-cycle arrest at G2/M and apoptosis in breast cancer cells. nih.govconsensus.app |

| Benzoic Acid | Prostate (PC3), Cervical (HeLa), Liver (HUH7), Colon (CaCO2, HT29, SW48), Bone (MG63, A673), Pharyngeal (2A3), and Lung (CRM612) cancer cell lines | Exhibited cytotoxic effects with IC50 values varying across different cancer cell lines after 48 and 72-hour exposure. researchgate.netdergipark.org.tr |

| Gallic acid | Cervical cancer cell lines | Retarded cancer cell growth by inhibiting angiogenesis and invasion and by inducing apoptosis. nih.gov |

| Quinazolinone substituted with benzoic acid | Breast cancer (MCF-7) cell line | Showed moderate to good anti-breast cancer activity. |

2 Butoxy 4 Methoxybenzoic Acid As an Intermediate in Organic Synthesis

Precursor to Complex Pharmaceutical Agents

Information regarding the specific complex pharmaceutical agents derived from 2-Butoxy-4-methoxybenzoic acid is not available in the reviewed scientific literature. Substituted benzoic acid derivatives are a common structural motif in many pharmaceutical compounds, but direct synthetic pathways originating from this specific molecule are not detailed.

Building Block for Functional Materials and Polymers

The application of this compound as a monomer or foundational unit for the synthesis of specific functional materials or polymers is not detailed in the available research. While its chemical structure lends itself to potential incorporation into polyesters or other polymers, specific examples could not be identified.

Role in the Synthesis of Liquid Crystalline Compounds

The molecular architecture of this compound makes it a prime candidate for use as a precursor in the synthesis of thermotropic liquid crystals. This application is strongly supported by extensive research into the mesomorphic (liquid crystalline) properties of substituted benzoic acids. bldpharm.com The key structural features of this compound that contribute to this potential are its combination of a rigid core and flexible terminal chains.

Structural Contributions to Mesomorphism:

| Molecular Component | Function in Liquid Crystal Formation |

| Benzoic Acid Core | Provides the necessary rigid, rod-like (calamitic) structural element. |

| Terminal Alkoxy Chains | The butoxy and methoxy (B1213986) groups act as flexible tails, influencing melting points and the stability of liquid crystal phases. |

| Carboxylic Acid Group | Enables the formation of hydrogen-bonded dimers, effectively elongating the rigid core. |

The formation of liquid crystal phases, or mesophases, is dependent on molecules having a shape that encourages anisotropic (directionally dependent) ordering. For calamitic liquid crystals, a rod-like shape is essential. Substituted p-alkoxybenzoic acids achieve this through a critical self-assembly mechanism: the hydrogen bonding of their carboxylic acid groups. bldpharm.com Two molecules of this compound can form a stable dimer, creating a more elongated and rigid structure that is conducive to forming nematic or smectic liquid crystal phases upon heating. bldpharm.com

Advanced Analytical Methodologies for Research on 2 Butoxy 4 Methoxybenzoic Acid

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate, identify, and quantify components within a mixture. For 2-Butoxy-4-methoxybenzoic acid, both high-performance liquid chromatography and gas chromatography-mass spectrometry serve as essential tools.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. It is widely employed for purity assessment of the synthesized compound and for its quantification in various matrices. A reverse-phase HPLC method is typically the most suitable approach. helixchrom.com

In a typical reverse-phase HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For this compound, a gradient elution using a mixture of an aqueous solvent (often with an acid modifier like formic acid or phosphoric acid to ensure the carboxylic acid is in its protonated form) and an organic solvent (such as acetonitrile (B52724) or methanol) provides excellent separation from impurities. ekb.eg

The quantification of the compound is achieved using a UV detector, as the aromatic ring in this compound is a strong chromophore. The method is validated according to international guidelines to establish its linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). colab.ws A validated method ensures that the results are reliable and reproducible for routine analysis. colab.ws

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for effective separation of the moderately polar analyte. |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Gradient elution allows for the separation of compounds with a range of polarities. The acid suppresses the ionization of the carboxylic acid group. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and the retention time of the analyte. |

| Injection Volume | 10 µL | A small, precise volume of the sample is introduced into the system. |

| Column Temperature | 30 °C | Maintains consistent retention times and peak shapes. |

| Detector | UV-Vis Diode Array Detector (DAD) | Monitors the absorbance of the eluting compounds; a wavelength of around 254 nm is typically effective for aromatic compounds. |

| Retention Time | ~5-7 minutes (variable) | The time at which the analyte elutes from the column, used for identification. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is ideal for identifying and quantifying volatile and semi-volatile compounds. nih.gov Since this compound itself has low volatility due to its carboxylic acid group, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis. mdpi.comnih.gov

A common derivatization strategy for carboxylic acids is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. This process significantly increases the volatility of the analyte.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column (e.g., a DB-5ms column). mdpi.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. GC-MS is particularly valuable for metabolomics studies, where it can be used to identify and quantify metabolites of this compound in biological samples. nih.govvisionpublisher.info

Table 2: Typical GC-MS Analysis Workflow for this compound

| Step | Description | Details |

|---|---|---|

| 1. Derivatization | Convert the analyte to a volatile form. | Reaction with a silylating agent (e.g., BSTFA with TMCS catalyst) at 70°C for 30 minutes to form the TMS ester. |

| 2. GC Separation | Separate the derivatized analyte from other components. | Column: HP-5ms (30 m x 0.25 mm, 0.25 µm). Carrier Gas: Helium. Temperature Program: Start at 100°C, ramp to 280°C. |

| 3. MS Detection | Ionize and detect the separated components. | Ionization Mode: Electron Ionization (EI) at 70 eV. Mass Analyzer: Quadrupole. Scan Range: 40-500 amu. |

| 4. Identification | Identify the compound based on its mass spectrum. | Comparison of the obtained mass spectrum with spectral libraries (e.g., NIST) and the expected fragmentation pattern of the TMS derivative. |

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantification of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. Due to its aromatic structure, this compound exhibits significant UV absorbance, making this technique suitable for its quantification in solutions where it is the primary absorbing species.

The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. To perform the analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. While less selective than chromatographic methods, spectrophotometry is highly useful for rapid quantification in contexts such as dissolution studies or for in-process controls during synthesis.

Sample Preparation Strategies for Complex Matrices in Biological Studies

The analysis of this compound and its metabolites in biological matrices such as blood, plasma, or urine presents a significant challenge due to the presence of numerous interfering substances like proteins, salts, and lipids. nih.gov Therefore, a robust sample preparation step is critical to isolate the analyte of interest, remove interferences, and concentrate the sample before instrumental analysis. researchgate.net The choice of technique depends on the nature of the analyte, the sample matrix, and the required sensitivity of the assay.

Common sample preparation techniques include:

Protein Precipitation (PPT): This is a simple and rapid method used primarily for plasma or serum samples. An organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) is added to the sample to denature and precipitate the proteins. After centrifugation, the clear supernatant containing the analyte is collected for analysis.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. By adjusting the pH of the aqueous phase, this compound can be protonated (made less polar), facilitating its extraction into an appropriate organic solvent like ethyl acetate. This technique is effective for cleaning up samples and concentrating the analyte.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that uses a solid sorbent material packed in a cartridge. nih.gov For an acidic compound like this compound, an anion-exchange sorbent can be used. The sample is loaded onto the cartridge, interfering substances are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. SPE provides high recovery and concentration factors, making it ideal for trace analysis.

Recent advancements also include miniaturized techniques like microextraction by packed sorbent (MEPS), which offers a faster, automated, and more environmentally friendly approach by using significantly less sample and solvent. nih.govresearchgate.net

Table 3: Comparison of Sample Preparation Techniques for Biological Matrices

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation | Protein denaturation and removal by centrifugation. | Fast, simple, inexpensive. | Non-selective, risk of analyte co-precipitation, significant matrix effects. |

| Liquid-Liquid Extraction | Partitioning between two immiscible liquids. | Good cleanup, concentration capability. | Labor-intensive, requires large volumes of organic solvents, can be difficult to automate. |

| Solid-Phase Extraction | Adsorption onto a solid sorbent followed by selective elution. | High selectivity, high recovery, easily automated, significant reduction in matrix effects. | Higher cost per sample, requires method development. |

Q & A

Q. What are the optimal synthetic routes for preparing 2-Butoxy-4-methoxybenzoic acid, and how can reaction conditions be monitored for purity?

Answer:

- Synthetic Routes:

- Step 1: Start with 4-methoxybenzoic acid. Introduce the butoxy group via nucleophilic substitution using 1-bromobutane in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF .

- Step 2: Protect the carboxylic acid group during substitution using esterification (e.g., methyl ester), followed by hydrolysis to regenerate the acid post-reaction .

- Purity Monitoring:

- Use TLC (silica gel, ethyl acetate/hexane) to track reaction progress.

- Confirm final purity via HPLC (C18 column, methanol/water mobile phase) and 1H NMR (characteristic peaks: δ 12.5 ppm for -COOH, δ 3.8–4.2 ppm for butoxy OCH₂) .

Q. How can the solubility and stability of this compound be characterized for biological assays?

Answer:

- Solubility Testing:

- Dissolve in DMSO (10 mM stock) and serially dilute in PBS (pH 7.4) or cell culture media. Measure solubility via UV-Vis spectroscopy (λmax ~260–280 nm for aromatic systems) .

- Stability Assessment:

- Incubate at 37°C in PBS or simulated gastric fluid. Analyze degradation products using LC-MS over 24–72 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR) during the synthesis of this compound?

Answer:

- Troubleshooting Steps:

- Unexpected Peaks in 1H NMR:

- Check for residual solvents (e.g., DMF at δ 2.7–2.9 ppm) via deuterium exchange.

- Identify side products (e.g., incomplete deprotection of esters) by comparing with reference spectra of intermediates .

- HPLC Purity Discrepancies:

- Optimize column temperature or gradient elution to resolve co-eluting impurities. Use preparative HPLC to isolate and characterize impurities via high-resolution MS .

Q. What strategies are recommended for designing enzyme inhibition assays using this compound, given structural similarities to bioactive benzoic acid derivatives?

Answer:

- Assay Design:

- Target Selection: Prioritize enzymes with known sensitivity to methoxy/butoxy substituents, such as cyclooxygenase (COX) or lipoxygenase (LOX), based on SAR studies of 4-methoxybenzoic acid derivatives .

- Dose-Response Curves: Test concentrations from 1 nM–100 μM. Use fluorescence-based substrates (e.g., COX-2 inhibitor screening kit) and calculate IC50 values with nonlinear regression .

- Control Experiments: Include positive controls (e.g., aspirin for COX) and assess nonspecific binding via thermal shift assays .

Methodological & Safety Considerations

Q. How should researchers address discrepancies in GHS classification data for benzoic acid derivatives during risk assessment?

Answer:

Q. What analytical techniques are critical for confirming regioselectivity in butoxy/methoxy-substituted benzoic acid derivatives?

Answer:

- Regioselectivity Confirmation:

Data Contradiction & Optimization

Q. How can conflicting results in biological activity (e.g., anti-inflammatory vs. inactive) be systematically analyzed?

Answer:

- Root-Cause Analysis:

- Purity Verification: Re-test compound batches with LC-MS to rule out impurity-driven activity .

- Assay Variability: Compare results across multiple cell lines (e.g., RAW 264.7 macrophages vs. primary neutrophils) and normalize to housekeeping genes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.